1H-[1,2,3]triazolo[4,5-b]phenazine
CAS No.:
Cat. No.: VC10534181
Molecular Formula: C12H7N5
Molecular Weight: 221.22 g/mol
* For research use only. Not for human or veterinary use.
![1H-[1,2,3]triazolo[4,5-b]phenazine -](/images/structure/VC10534181.png)
Specification
Molecular Formula | C12H7N5 |
---|---|
Molecular Weight | 221.22 g/mol |
IUPAC Name | 2H-triazolo[4,5-b]phenazine |
Standard InChI | InChI=1S/C12H7N5/c1-2-4-8-7(3-1)13-9-5-11-12(16-17-15-11)6-10(9)14-8/h1-6H,(H,15,16,17) |
Standard InChI Key | CTTFAZWLYOYEEZ-UHFFFAOYSA-N |
SMILES | C1=CC2=NC3=CC4=NNN=C4C=C3N=C2C=C1 |
Canonical SMILES | C1=CC2=NC3=CC4=NNN=C4C=C3N=C2C=C1 |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture and Substituent Effects
The molecular framework of 1H- triazolo[4,5-b]phenazine consists of a phenazine system (a dibenzoannulated pyrazine) fused with a 1,2,3-triazole ring at the 4,5-position (Figure 1). The triazole ring introduces nitrogen-rich heteroatoms, enhancing the compound’s electronic delocalization and influencing its reactivity. Key structural parameters include:
Property | Value | Source |
---|---|---|
Molecular formula | C₁₇H₁₀N₆ | |
Molecular weight | 298.31 g/mol | |
SMILES notation | c1ccc2n3c4cc5c(nc6c5ncn6)c4n3c2c1 | |
Exact mass | 298.0866 g/mol |
Density functional theory (DFT) calculations on analogous triazolo-phenazine derivatives reveal planar geometries with significant π-conjugation across the fused rings, contributing to robust fluorescence properties . The triazole nitrogen atoms create electron-deficient regions, enabling interactions with electrophilic species such as formaldehyde .
Spectroscopic Fingerprints
The compound’s UV-Vis absorption spectrum typically exhibits a strong π→π* transition band near 350 nm, with a molar absorptivity (ε) exceeding 10⁴ L·mol⁻¹·cm⁻¹ . Fluorescence emission peaks appear in the 450–550 nm range, sensitive to solvent polarity and analyte binding. Nuclear magnetic resonance (NMR) spectra show characteristic shifts for aromatic protons: δ 8.2–9.1 ppm for phenazine protons and δ 7.5–8.0 ppm for triazole-adjacent hydrogens .
Synthesis and Functionalization Strategies
Derivative Synthesis
Modifications at the triazole N1 position or phenazine periphery enable property tuning:
-
Ethoxycarbonyl derivatives: Esterification at C3 enhances solubility in aprotic solvents .
-
Amino-functionalized analogs: Improve interactions with polar analytes through hydrogen bonding .
-
Metal complexes: Coordination with Eu(II) or Ag(I) alters photoluminescence quantum yields .
Physicochemical and Electronic Properties
Solubility and Stability
The parent compound exhibits limited aqueous solubility (<0.1 mg/mL) but dissolves readily in dimethylformamide (DMF) and dichloromethane. Stability studies indicate decomposition above 250°C, with the triazole ring undergoing thermal ring-opening. Protonation occurs at N2 of the triazole moiety (pKa ≈ 3.8), enabling pH-responsive behavior .
Photophysical Behavior
Key optical parameters for the unsubstituted derivative:
Property | Value | Condition |
---|---|---|
Fluorescence λₑₘ | 485 nm | CH₃CN, 298 K |
Quantum yield (Φ) | 0.42 | vs. quinine sulfate |
Stokes shift | 6500 cm⁻¹ | - |
Functional Applications
Fluorescence Sensing of Formaldehyde
1H-[1, Triazolo[4,2,5-b]phenazine derivatives serve as highly selective formaldehyde (HCHO) sensors through two mechanisms:
-
Solution-phase detection: HCHO induces fluorescence quenching via photoinduced electron transfer (PET), with a limit of detection (LOD) of 0.12 µM in acetonitrile .
-
Solid-state sensing: Silica gel-immobilized probes show visible color changes from yellow to orange upon HCHO exposure (LOD = 0.8 ppmv) .
Comparative performance against commercial sensors:
Sensor Type | Response Time | LOD (ppmv) | Reversibility |
---|---|---|---|
Triazolo-phenazine | <30 s | 0.8 | No |
DNPH-HPLC | 20 min | 0.05 | Yes |
Metal-oxide semiconductor | 2–5 min | 1.2 | Yes |
Computational and Theoretical Insights
Nonlinear Optical (NLO) Properties
First hyperpolarizability (β) calculations predict β₀ = 8.7 × 10⁻³⁰ esu, comparable to urea. The large β arises from asymmetric electron density redistribution upon excitation, suggesting utility in electro-optic devices .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume